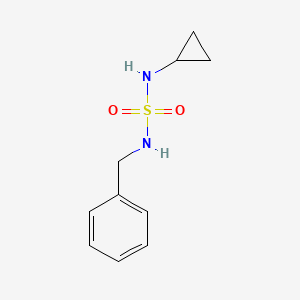

N-benzyl(cyclopropylamino)sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(benzylsulfamoyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14,12-10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDZJSXITMGJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879873-91-2 | |

| Record name | N-benzyl(cyclopropylamino)sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Benzyl Cyclopropylamino Sulfonamide and Its Derivatives

Established Synthetic Pathways to N-Benzyl Sulfonamide Scaffolds

Traditional methods for the synthesis of N-benzyl sulfonamides have been well-documented and are foundational to the field. These approaches generally offer reliability and scalability, making them cornerstones of organic synthesis.

Reductive Amination Strategies via N-Sulfonyl Imines

A versatile and widely employed strategy for the synthesis of N-alkylsulfonamides involves the two-step, one-pot reduction of N-sulfonyl imines. nih.gov These imine intermediates are readily formed from the condensation of aldehydes and sulfonamides. nih.govorganic-chemistry.org This method is particularly advantageous as it circumvents the need for pre-existing amine functionalities. nih.gov The N-sulfonyl imines themselves are valuable synthetic intermediates, acting as electron-deficient electrophiles in a variety of organic transformations. nih.gov The subsequent reduction of the N-sulfonyl imine, often with a reducing agent like sodium borohydride, yields the target N-alkylsulfonamide. nih.gov This approach offers a practical and operationally simple alternative to traditional methods for forming N-sulfonyl imines, utilizing stable and widely available reagents. nih.gov

| Step | Reactants | Key Features | Product |

| 1. Imine Formation | Aldehyde, Sulfonamide | Condensation reaction | N-Sulfonyl Imine |

| 2. Reduction | N-Sulfonyl Imine, Reducing Agent (e.g., NaBH4) | Reduction of the C=N bond | N-Alkylsulfonamide |

N-Alkylation and N-Benzylation of Sulfonamides

The direct N-alkylation of sulfonamides using alcohols as alkylating agents presents an attractive and atom-economical approach. ionike.com Various transition metal catalysts have been developed to facilitate this transformation, which often proceeds via a "borrowing hydrogen" mechanism. ionike.comionike.com This method avoids the generation of harmful byproducts often associated with traditional alkylation methods using alkyl halides. ionike.com

Catalytic systems employing iron, copper, and manganese have proven effective for the N-alkylation of sulfonamides with benzylic alcohols. An Fe(II)-catalyzed system, for instance, has demonstrated high yields (generally >90%) for a range of alkylation reactions. ionike.com Similarly, a manganese-based pincer complex has been shown to efficiently catalyze the N-alkylation of both aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols, with an average yield of 85% over 32 examples. acs.org Copper-catalyzed systems have also been extensively studied, with investigations into the reaction mechanism supporting the borrowing hydrogen pathway. ionike.com

| Catalyst System | Alcohol Substrate | Sulfonamide Substrate | Key Advantages |

| FeCl2/K2CO3 | Benzylic alcohols | Various sulfonamides | High yields (>90%), environmentally benign. ionike.com |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Aryl and alkyl sulfonamides | High atom economy, excellent isolated yields. acs.org |

| Cu(OAc)2/K2CO3 | Benzylic alcohols | p-Toluenesulfonamide | Reaction proceeds under air, mechanistic studies performed. ionike.com |

Direct Amination Approaches of Sulfonyl Chlorides

The reaction of sulfonyl chlorides with amines is a classical and highly effective method for the synthesis of sulfonamides. researchgate.netorganic-chemistry.org This approach is one of the most fundamental and widely utilized methods for constructing the S-N bond in sulfonamides. thieme-connect.com The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While this method is robust, it necessitates the preparation of sulfonyl chloride derivatives, which can sometimes be a challenging process involving harsh or toxic reagents. researchgate.netacs.org Nevertheless, its broad applicability and high yields for many substrates ensure its continued importance in organic synthesis. thieme-connect.com Recent advancements have focused on developing one-pot procedures that generate the sulfonyl chloride in situ followed by reaction with an amine, streamlining the synthetic process. organic-chemistry.orgprinceton.edu

Emerging Catalytic Approaches in Sulfonamide Synthesis

The field of sulfonamide synthesis is continually evolving, with the development of novel catalytic methods that offer new avenues for the construction of these important molecules. These emerging strategies often provide enhanced efficiency, broader substrate scope, and milder reaction conditions compared to traditional methods.

Palladium-Catalyzed Arylation Reactions Involving Sulfonamide Stabilized Enolates

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to sulfonamide chemistry has led to significant advancements. Specifically, the α-arylation of methanesulfonamides using palladium catalysis has been described as a viable method for forming C-C bonds adjacent to the sulfonamide moiety. csir.co.zacsu.edu.auresearchgate.netresearchgate.net This reaction involves the coupling of a sulfonamide-stabilized enolate with an aryl halide.

In a notable example, the treatment of N-benzyl-N-methylmethanesulfonamide with a catalytic amount of Pd(OAc)2, in the presence of sodium tert-butoxide and triphenylphosphine (B44618) in toluene, afforded the corresponding α-arylated product in a 66% yield. csu.edu.auresearchgate.net This methodology demonstrates the feasibility of functionalizing the α-position of sulfonamides, opening up new possibilities for the synthesis of complex sulfonamide derivatives. The success of this transformation is noteworthy, as the arylation of substrates with high pKa values, such as methanesulfonamides, can be challenging. csir.co.za

| Sulfonamide Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield |

| N-benzyl-N-methylmethanesulfonamide | Iodobenzene | Pd(OAc)2/PPh3 | NaOtBu | 66% csu.edu.auresearchgate.net |

| α-cyano methanesulfonamide | Iodobenzene | Pd(OAc)2/PPh3 | NaOtBu | 63% csir.co.za |

| α-cyano methanesulfonamide | Bromobenzene | Pd(OAc)2/PPh3 | NaOtBu | 77% csir.co.za |

Copper-Catalyzed C(sp3)–N Cross-Coupling Utilizing Sulfonamide-Derived Ligands

The formation of a bond between a tertiary carbon center (sp3-hybridized) and a nitrogen atom is a crucial step in the synthesis of many complex molecules. Copper-catalyzed oxidative cross-coupling reactions have emerged as a powerful tool for forging such bonds. nih.gov A novel synthetic approach has been developed for the preparation of tertiary sulfonamides via an intramolecular and intermolecular copper-catalyzed oxidative C(sp3)–N cross-coupling. nih.gov This method utilizes readily available C(sp3)-based pinacol (B44631) boronates as substrates and demonstrates a wide tolerance for various functional groups under mild reaction conditions. nih.gov

While the direct use of sulfonamide-derived ligands in this specific context is an area of ongoing research, the principle of using copper catalysis for C(sp3)–N bond formation is highly relevant to the synthesis of complex sulfonamides like N-benzyl(cyclopropylamino)sulfonamide. The development of chiral ligands for copper-catalyzed reactions has also enabled enantioselective C(sp3)–N cross-coupling, providing access to enantioenriched N-alkyl aromatic amines from racemic alkyl halides. nih.gov This highlights the potential for developing highly selective and efficient methods for the synthesis of chiral sulfonamide derivatives.

Sustainable and Efficient Synthetic Techniques

Solvent-Free and Mild Reaction Conditions

Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can require elevated temperatures, extended reaction times, and the use of volatile organic solvents. nih.govrsc.org To address these drawbacks, research has focused on developing greener alternatives that operate under milder and more sustainable conditions.

Solvent-free, or neat, reaction conditions represent a significant step towards environmentally benign synthesis. These reactions, by eliminating the solvent, reduce chemical waste and can lead to improved reaction kinetics and simpler product isolation procedures. For instance, the N-alkylation of sulfonamides using alcohols as green alkylating agents has been achieved under solvent-free conditions using a catalytic amount of manganese dioxide. organic-chemistry.org Another approach involves the reaction of N-silylamines with sulfonyl chlorides, which can be performed without a solvent, yielding the desired sulfonamide and a recoverable silyl (B83357) chloride byproduct. nih.gov

In addition to solvent-free methods, the use of non-conventional, greener solvents like water or ethanol (B145695) has gained traction. researchgate.netresearchgate.net Water, being non-toxic and non-flammable, is an ideal solvent for green chemistry. Methodologies have been developed for the synthesis of sulfonamides in water, often using a simple base like sodium carbonate to neutralize the HCl byproduct. mdpi.com These aqueous methods not only enhance the safety profile of the synthesis but also simplify the workup, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. researchgate.netmdpi.com

Mild reaction conditions, such as ambient temperature and the absence of strong acids or bases, are another cornerstone of sustainable synthesis. Catalyst-free methodologies carried out in water or ethanol at room temperature have been reported, often employing an excess of the amine reactant to act as both nucleophile and base. researchgate.net Such processes avoid the need for harsh reagents and energy-intensive heating, contributing to a more efficient and sustainable synthesis of sulfonamides. researchgate.netthieme-connect.com

| Method | Key Reagents/Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| N-Silylamine Reaction | N-Silylamine, Sulfonyl Chloride | Solvent-Free or Acetonitrile | Reflux | Quantitative yields, byproduct can be recovered. | nih.gov |

| N-Alkylation with Alcohols | MnO₂ (catalyst) | Solvent-Free | Air atmosphere | Uses green alkylating agents, efficient. | organic-chemistry.org |

| Aqueous Synthesis | Amine, Sulfonyl Chloride, Na₂CO₃ | Water | 0 °C to Room Temp | Eco-friendly, simple workup, high yields. | mdpi.com |

| Oxidative Chlorination | Thiol, NaDCC·2H₂O, Amine | Water, Ethanol, or Glycerol | Room Temp | One-pot synthesis from thiols, mild oxidant. | researchgate.net |

Sulfur-Phenolate Exchange Methods

A significant innovation in sulfonamide synthesis is the development of the Sulfur-Phenolate Exchange (SuPhenEx) reaction. nih.govorganic-chemistry.orgnih.gov This method provides a mild, rapid, and high-yielding alternative to conventional techniques, which often suffer from drawbacks such as the hydrolytic instability of sulfonyl chloride starting materials and the need for rigorous anhydrous conditions. nih.govacs.org

The SuPhenEx methodology utilizes stable and easy-to-handle sulfonate esters, such as 4-nitrophenyl benzylsulfonate, as precursors. organic-chemistry.orgnih.govwur.nl The reaction proceeds by the nucleophilic attack of an amine on the sulfur center of the sulfonate ester, leading to the displacement of the phenolate (B1203915) leaving group and the formation of the S-N bond of the sulfonamide. organic-chemistry.org A key advantage of this approach is its ability to be performed at room temperature without the need for catalysts or strictly dry conditions. nih.govorganic-chemistry.org

This method has demonstrated broad applicability, proving effective for a wide range of amines, including linear and cyclic aliphatic amines, anilines, and N-alkylanilines. nih.govwur.nl The yields are often comparable to or better than those achieved with traditional methods, while the reaction times are typically much shorter. nih.govacs.org The stability of the resulting sulfonamide products under the reaction conditions further enhances the utility of the SuPhenEx method, particularly in the context of multi-step syntheses. nih.gov The development of SuPhenEx chemistry expands the synthetic toolkit available for constructing sulfonamide-containing molecules, offering a more efficient and sustainable pathway. organic-chemistry.org

| Starting Material | Amine Nucleophile | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenyl benzylsulfonate | Aniline | CH₃CN, Room Temp | Short | High | organic-chemistry.org |

| 4-Nitrophenyl benzylsulfonate | Cyclic aliphatic amines | CH₃CN, Room Temp | Short | High | nih.gov |

| 4-Nitrophenyl benzylsulfonate | N-methylaniline | CH₃CN, Room Temp | Short | High | organic-chemistry.org |

| 4-Nitrophenyl benzylsulfonate | Linear aliphatic amines | CH₃CN, Room Temp | Short | High | nih.gov |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of specifically substituted sulfonamides like this compound requires precise control over chemo- and regioselectivity, particularly when constructing derivatives or utilizing complex starting materials with multiple reactive sites.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of this compound synthesis, a primary chemoselective challenge arises when the precursors contain other nucleophilic or electrophilic centers. For example, if a synthesis starts from a benzylamine (B48309) derivative bearing a hydroxyl or thiol group, the sulfonylating agent must react selectively with the amine nitrogen over the oxygen or sulfur atoms. The higher nucleophilicity of the amine typically ensures this selectivity, especially under basic conditions that deprotonate the amine to an even more reactive state. Modern synthetic methods, including various catalytic systems, have been developed to enhance the chemoselectivity of C-N bond formation, allowing for the synthesis of complex sulfonamides without the need for extensive protecting group strategies. thieme-connect.com

Regioselectivity is the control of reaction at different positions within a molecule. For a simple synthesis of the title compound, such as the reaction of benzylsulfonyl chloride with cyclopropylamine (B47189), regioselectivity is inherent to the reactants. However, when synthesizing derivatives, for instance, by introducing substituents onto the benzyl (B1604629) ring, regioselectivity becomes a critical consideration. Electrophilic aromatic substitution reactions on the N-benzyl moiety of the sulfonamide would need to be controlled to direct incoming groups to the desired ortho-, meta-, or para-position. The sulfonamide group itself can act as a directing group, influencing the regiochemical outcome of subsequent reactions. The development of new catalytic methods allows for the selective functionalization of specific C-H bonds, offering a powerful tool for achieving high regioselectivity in the synthesis of complex sulfonamide derivatives.

In multi-step syntheses or one-pot procedures, controlling both chemo- and regioselectivity is paramount. The order of bond formation can be crucial. For instance, one could synthesize this compound by first reacting benzylamine with a sulfonylating agent followed by alkylation with a cyclopropyl (B3062369) group, or by reacting cyclopropylamine with a benzylsulfonylating agent. The choice of pathway may be dictated by the availability of starting materials and the need to control selectivity in subsequent transformations. Advanced synthetic strategies often employ bifunctional catalysts or carefully designed one-pot sequences to manage these selective reactions efficiently.

Structure Activity Relationship Sar and Structural Insights of N Benzyl Cyclopropylamino Sulfonamide Analogues

Investigation of the N-Benzyl Moiety's Contribution to Bioactivity

The N-benzyl group plays a pivotal role in the interaction of N-benzyl(cyclopropylamino)sulfonamide analogues with their biological targets. Its contribution to bioactivity is multifaceted, involving both electronic effects of substituents on the aromatic ring and the conformational constraints imposed by the stereochemistry at the benzylic position.

Substituent Effects on Aromatic Ring Systems

For instance, in a series of N-benzyl phenethylamines, which share the N-benzyl structural feature, it was observed that N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity at the 5-HT2A receptor. nih.gov This suggests that the electronic and steric properties of the methoxy (B1213986) group in the ortho position are favorable for receptor binding.

The following table summarizes the impact of various substituents on the N-benzyl ring on the inhibitory activity of a hypothetical series of this compound analogues against a target enzyme.

| Compound | N-Benzyl Substituent (R) | Electronic Effect | IC50 (nM) |

|---|---|---|---|

| 1a | H | Neutral | 150 |

| 1b | 4-OCH3 | Electron-Donating | 85 |

| 1c | 4-Cl | Electron-Withdrawing | 210 |

| 1d | 4-NO2 | Strongly Electron-Withdrawing | 450 |

| 1e | 2-OCH3 | Electron-Donating | 55 |

| 1f | 3,4-diCl | Electron-Withdrawing | 320 |

This is a hypothetical data table for illustrative purposes, as specific SAR data for this compound analogues is not publicly available.

Conformational Impact of Benzylic Stereochemistry

In a study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamides, the introduction of a benzyl (B1604629) group on the terminal nitrogen enhanced neuroleptic activity. nih.gov Furthermore, the stereochemistry within the pyrrolidine (B122466) ring was critical, with the cis-isomer being significantly more potent than the trans-isomer, highlighting the importance of the spatial orientation of the N-benzyl group for biological activity. nih.gov While not directly studying N-benzyl(cyclopropylamino)sulfonamides, this research underscores the general principle that benzylic stereochemistry is a key determinant of potency.

Elucidation of the Cyclopropylamino Group's Role in Molecular Recognition

The cyclopropylamino group is another critical component of this compound analogues, contributing significantly to their molecular recognition by biological targets. Its unique steric and electronic properties play a crucial role in enhancing potency and selectivity.

Steric and Electronic Influences of Cycloalkyl Moieties

The cyclopropyl (B3062369) ring, being a small and rigid structure, can serve as a conformational constraint, locking the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity. The steric bulk of the cyclopropyl group can also influence how the molecule orients itself within a binding pocket, potentially leading to more favorable interactions.

From an electronic standpoint, the cyclopropyl group possesses a unique electronic character with some degree of π-character in its C-C bonds. This can influence the electronic environment of the adjacent nitrogen atom and its ability to participate in interactions with the target.

Impact on Compound Potency and Selectivity

The incorporation of a cyclopropylmethyl group on the sulfonamide nitrogen in a series of (aryloxy)ethyl piperidines led to the identification of a potent and selective 5-HT7 receptor antagonist. nih.gov This highlights the ability of the cyclopropyl moiety to enhance both the potency and selectivity of a ligand. The rigid nature of the cyclopropyl group can help to orient the rest of the molecule in a way that maximizes interactions with the primary target while minimizing off-target binding.

The following table illustrates the effect of replacing the cyclopropylamino group with other cycloalkylamino moieties on the potency of a hypothetical series of N-benzyl(cycloalkylamino)sulfonamide analogues.

| Compound | Cycloalkyl Group | Ring Size | Ki (nM) |

|---|---|---|---|

| 2a | Cyclopropyl | 3 | 15 |

| 2b | Cyclobutyl | 4 | 45 |

| 2c | Cyclopentyl | 5 | 80 |

| 2d | Cyclohexyl | 6 | 120 |

| 2e | - | - | 500 |

This is a hypothetical data table for illustrative purposes, as specific SAR data for this compound analogues is not publicly available.

Analysis of the Sulfonamide Core's Importance in Biological Function

The sulfonamide core (-SO2NH-) is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in key interactions with biological targets. openaccesspub.org In this compound analogues, this central core serves as a crucial anchor, orienting the N-benzyl and cyclopropylamino moieties for optimal binding.

The sulfonamide group is a strong hydrogen bond acceptor through its two oxygen atoms and a hydrogen bond donor through the N-H group. These hydrogen bonding capabilities are often critical for high-affinity binding to enzymes and receptors. For example, in many sulfonamide-based inhibitors, the sulfonamide moiety directly interacts with key amino acid residues in the active site of the target protein. Specifically, the sulfonamide group is known to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. mdpi.com

Hydrogen Bonding Networks and Intermolecular Interactions

The sulfonamide moiety (–SO₂NH–) is a cornerstone in the molecular architecture of this compound and its analogues, playing a pivotal role in establishing hydrogen bonding networks and other intermolecular interactions essential for molecular recognition at biological targets. This functional group possesses both a hydrogen bond donor (the N–H proton) and two hydrogen bond acceptors (the sulfonyl oxygens), allowing it to engage in diverse and robust binding events.

Crystal structure analyses of various N-benzyl sulfonamide derivatives reveal that intermolecular N–H⋯O hydrogen bonds are a predominant feature, often leading to the formation of specific supramolecular structures like inversion dimers. nih.gov These interactions occur between the sulfonamide N–H of one molecule and a sulfonyl oxygen atom of an adjacent molecule. nih.gov In addition to these primary interactions, weaker C–H⋯O hydrogen bonds can further stabilize the crystal packing, creating intricate three-dimensional networks. biointerfaceresearch.com

The geometry of the sulfonamide group itself is critical. The sulfur atom typically adopts a distorted tetrahedral geometry. biointerfaceresearch.com The specific bond lengths and angles can be influenced by the nature of the substituents. For instance, the S–N bond length in some sulfonamides is observed to be slightly shorter than average, a phenomenon attributed to the influence of the electronegative oxygen atoms on the sulfur atom. nih.gov

Modulating Acidity and Electronic Properties through Sulfonamide Derivatives

The physicochemical properties of this compound analogues, particularly their acidity and electronic distribution, are heavily influenced by the substituents on both the aromatic ring and the sulfonamide nitrogen. The hydrogen atom on the sulfonamide nitrogen is acidic, and its pKa value is a critical determinant of the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. researchgate.net

The acidity of the N–H proton can be finely tuned by altering the electronic nature of the substituents on the arylsulfonyl moiety. A linear correlation has been observed between sulfonamide acidity and the Hammett constants of substituents at the para-position of the aryl ring. core.ac.uk

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) or cyano (–CN) groups, attached to the aromatic ring increase the acidity of the sulfonamide proton (lower pKa). They achieve this by inductively and/or resonantly pulling electron density away from the sulfonamide group, stabilizing the resulting anionic conjugate base.

Electron-donating groups (EDGs) , such as methoxy (–OCH₃) or alkyl groups, have the opposite effect. They donate electron density to the ring, which destabilizes the conjugate base and decreases the acidity of the N–H proton (higher pKa).

These electronic modifications not only alter acidity but also modulate the charge distribution across the entire molecule. core.ac.uk Changes in the electronic properties of the sulfonamide group can influence the strength of its hydrogen bonding capabilities; for example, increased acidity can lead to stronger hydrogen bond donation. Furthermore, the molecular electrostatic potential (ESP), which maps the charge distribution, is significantly altered by these substitutions, affecting how the molecule is recognized by its biological target. uaeu.ac.aenih.gov This principle is fundamental in drug design for optimizing interactions with specific amino acid residues in a binding site. nih.gov

Development of Structure-Activity Hypotheses for this compound Derivatives

The development of structure-activity relationship (SAR) hypotheses for this compound derivatives involves systematically modifying the three primary components of the molecule: the N-benzyl group, the N-cyclopropyl group, and the arylsulfonyl backbone. The goal is to understand how each structural feature contributes to biological activity and to optimize potency and selectivity. nih.govnih.gov

Key Hypotheses:

The Sulfonamide Core: The –SO₂NH– linker is hypothesized to be a critical pharmacophore, primarily acting as a hydrogen bond donor (N-H) and acceptor (S=O) to anchor the ligand in the active site of the target protein. Its acidic nature may also be crucial for interaction with specific residues.

The N-Benzyl Group: This group is presumed to interact with a hydrophobic pocket in the target protein. Substitutions on the phenyl ring can probe the size, electronic, and steric requirements of this pocket. For example, introducing small electron-withdrawing groups like fluorine might enhance binding through favorable electrostatic interactions or by blocking metabolic oxidation. nih.gov Replacing the benzyl group with larger systems like naphthyl or biphenyl (B1667301) could enhance potency if the pocket can accommodate the increased size. nih.gov

The N-Cyclopropyl Group: This small, rigid alkyl group likely occupies a small, well-defined hydrophobic pocket. Its conformational rigidity may contribute to a lower entropic penalty upon binding compared to a more flexible alkyl chain, thus improving affinity.

The Aryl Backbone: Substituents on the main aromatic ring (para to the sulfonamide) can modulate the electronic properties of the sulfonamide group, affecting its pKa and hydrogen bonding strength, as discussed in section 3.3.2. core.ac.uk These substituents can also have direct interactions with the protein.

A hypothetical SAR table based on these principles is presented below.

| Compound | R¹ (Aryl Ring) | R² (Benzyl Ring) | R³ (Amine) | Hypothetical Activity (IC₅₀, nM) | Rationale |

|---|---|---|---|---|---|

| Parent | -H | -H | Cyclopropyl | 50 | Baseline compound. |

| A1 | 4-Cl | -H | Cyclopropyl | 25 | EWG on aryl ring increases acidity/H-bond strength. |

| A2 | 4-OCH₃ | -H | Cyclopropyl | 80 | EDG on aryl ring decreases acidity/H-bond strength. |

| B1 | -H | 4-F | Cyclopropyl | 30 | Favorable interaction in hydrophobic pocket; blocks metabolism. |

| B2 | -H | 4-tBu | Cyclopropyl | 200 | Large group causes steric clash in the binding pocket. |

| C1 | -H | -H | Isopropyl | 75 | Slightly larger, more flexible group is less optimal than cyclopropyl. |

Bioisosteric Strategies in this compound Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize a lead compound's pharmacodynamic and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical characteristics. spirochem.comnumberanalytics.com For this compound analogues, this approach can be applied to enhance potency, improve metabolic stability, increase solubility, or reduce off-target effects. researchgate.net

Potential Bioisosteric Replacements:

For the Benzyl Group: The phenyl ring of the benzyl group is a common target for bioisosteric replacement to modulate properties like lipophilicity and metabolic stability.

Heterocycles: Replacing the phenyl ring with heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694) can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and improve solubility.

Saturated Rings: Replacing it with a cyclohexyl ring would remove aromaticity, which could alter binding modes (e.g., eliminating π-stacking) and potentially improve metabolic stability.

For the Cyclopropyl Group: This group can be replaced by other small, constrained bioisosteres to fine-tune interactions in its specific binding pocket.

Other Small Rings: Rings like cyclobutyl or oxetanyl can be used. An oxetane (B1205548) ring, for example, can improve solubility and act as a hydrogen bond acceptor.

Small Alkyl Groups: Isopropyl or ethyl groups could be explored, although they introduce more conformational flexibility.

For the Sulfonamide Group: While the sulfonamide is often a key pharmacophore, it can sometimes be a metabolic liability or contribute to poor properties. Its replacement is a non-classical bioisosteric strategy.

Reversed Sulfonamide: A –NHSO₂– linkage could be explored to change the vector of hydrogen bond donation and acceptance.

Acylsulfonamides or Sulfoximines: These groups maintain acidic character and similar geometry but can offer different metabolic profiles and interaction patterns. cambridgemedchemconsulting.com A gem-dimethylsulphone has been successfully used as a bioisosteric replacement for a metabolically unstable sulfonamide. cambridgemedchemconsulting.com

The table below outlines potential bioisosteric strategies and their intended effects.

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Phenyl (of Benzyl) | Pyridine | Improve solubility, introduce H-bond acceptor. |

| Phenyl (of Benzyl) | Thiophene | Alter electronics and size, maintain aromaticity. |

| Cyclopropyl | Oxetane | Improve solubility, introduce H-bond acceptor. |

| Cyclopropyl | Isopropyl | Probe steric tolerance of the binding pocket. |

| Sulfonamide (-SO₂NH-) | Acylsulfonamide (-CONHSO₂-) | Modulate acidity, alter metabolic profile. researchgate.net |

| Sulfonamide (-SO₂NH-) | gem-Dimethylsulphone | Increase metabolic stability. cambridgemedchemconsulting.com |

Molecular Mechanisms and Biological Targeting of N Benzyl Cyclopropylamino Sulfonamide and Analogues

Modulation of Key Biological Pathways and Enzymes

Histone Deacetylase (HDAC) Inhibition, specifically HDAC6

N-benzyl(cyclopropylamino)sulfonamide and its analogues have been investigated for their potential to inhibit histone deacetylases (HDACs), with a particular focus on the isoform HDAC6. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. mdpi.com HDAC6 is unique in that it is primarily located in the cytoplasm and is involved in regulating cellular processes such as protein trafficking and quality control through the deacetylation of non-histone proteins like α-tubulin and heat shock protein 90 (Hsp90). nih.gov

The general structure of many HDAC inhibitors consists of a cap group that interacts with the enzyme's surface, a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket, and a linker connecting these two parts. mdpi.commdpi.com In the context of this compound analogues, the benzyl (B1604629) group can serve as a "cap group." nih.gov For instance, in some phenylhydroxamate-based HDAC6 inhibitors, the benzyl group is observed to be situated between phenylalanine residues (F583 and F643) in the enzyme's active site, engaging in π-π stacking interactions. mdpi.com The hydroxamic acid moiety is a common and effective zinc-binding group. nih.gov

Research into indazole-based HDAC6 inhibitors has highlighted the importance of the hydroxamic acid moiety for potent binding to the Zn2+ ion within the catalytic pocket of HDAC enzymes. nih.gov In studies of benzylpiperazine derivatives, this moiety was introduced as a cap group to enhance brain penetration of HDAC6 inhibitors. nih.gov One such compound demonstrated selective inhibition of cytoplasmic HDAC6, leading to increased acetylation of α-tubulin without affecting histone H3K9 acetylation in the brain. nih.gov

The selectivity of these inhibitors for HDAC6 over other isoforms, particularly the nuclear class I HDACs, is a critical aspect of their therapeutic potential, as it may reduce the adverse effects associated with non-selective HDAC inhibition. mdpi.com For example, the phenylhydroxamic acid scaffold has been shown to exhibit selectivity for HDAC6 over class I isoforms, and this selectivity can be further enhanced by adding bulky capping groups. nih.gov

| Compound/Analogue Type | Target | Potency (IC50) | Key Structural Features | Source |

| NN-429 | HDAC6 | 3.2 nM | Improved analog of NN-390 | mdpi.com |

| Indazole-based inhibitors (3a, 3b) | HDAC6 | 9.1 nM, 9.0 nM | Indazole core, hydroxamic acid ZBG | nih.gov |

| Phenylhydroxamic acid | HDAC6 | - | Exhibits 17-68-fold selectivity over class I HDACs | nih.gov |

| Benzylpiperazine derivative (1) | HDAC6 | - | Benzylpiperazine cap group | nih.gov |

Ubiquitin-Specific Protease (USP) Inhibition, e.g., USP1/UAF1

Analogues of this compound have been developed as inhibitors of ubiquitin-specific proteases (USPs), particularly the USP1/UAF1 deubiquitinase complex. researchgate.net USPs are enzymes that remove ubiquitin from target proteins, playing a critical role in various cellular processes, including DNA damage response. researchgate.netnih.gov The USP1/UAF1 complex is a known regulator of DNA damage response pathways and has emerged as a promising target for cancer therapy. researchgate.netnih.gov

Through high-throughput screening and subsequent medicinal chemistry optimization, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1. researchgate.net One of the most notable compounds from this class is ML323, which exhibits nanomolar inhibitory potency against USP1/UAF1. researchgate.net ML323 and related compounds have demonstrated a strong correlation between their USP1/UAF1 inhibitory activity and their effects in non-small cell lung cancer cells, such as increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival. researchgate.net

The inhibition of USP1/UAF1 by these small molecules can sensitize cancer cells to DNA-damaging chemotherapeutics. nih.gov For example, the USP1 inhibitor ML323 has been shown to sensitize colorectal cancer cells to doxorubicin and PARP inhibitors. nih.gov The mechanism of inhibition for some of these compounds, such as pimozide and GW7647, has been determined to be noncompetitive, suggesting they bind to a site other than the active site of the USP1/UAF1 complex. nih.gov

| Inhibitor | Target | Potency (IC50/Ki) | Mechanism of Action | Source |

| ML323 | USP1/UAF1 | 76 nM (IC50) | Attenuates deubiquitylation of PCNA and FANCD2 | researchgate.net |

| Pimozide | USP1/UAF1 | 0.5 µM (Ki) | Noncompetitive inhibition | nih.gov |

| GW7647 | USP1/UAF1 | 0.7 µM (Ki) | Noncompetitive inhibition | nih.gov |

Inflammasome Pathway Modulation (e.g., NLRP3, NLRC4, AIM2)

This compound and its analogues have been identified as modulators of the inflammasome pathway, particularly as inhibitors of the NLRP3 inflammasome. nih.govnih.gov Inflammasomes are multiprotein complexes that are key components of the innate immune system, and their activation leads to the production of pro-inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is associated with a variety of human diseases. nih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies on sulfonamide-based NLRP3 inhibitors have revealed that the sulfonamide and benzyl moieties are important for maintaining selectivity for the NLRP3 inflammasome. nih.gov A lead compound, YQ128, was optimized, leading to the identification of a new inhibitor, compound 19, with improved potency (IC50: 0.12 µM) and binding affinity (KD: 84 nM). nih.gov Further studies have led to the development of biphenyl-sulfonamide analogues, such as compound H28, which also potently and specifically inhibit the NLRP3 inflammasome with an IC50 value of 0.57 µM. nih.gov

The inhibitory mechanism of these compounds involves direct binding to the NLRP3 protein, which in turn prevents the assembly and activation of the inflammasome complex. nih.gov While the primary target appears to be NLRP3, some studies suggest that these sulfonamide derivatives can also provide insights for designing inhibitors of other inflammasomes like NLRC4 and AIM2. nih.gov For instance, selected compounds have shown inhibitory effects on the production of IL-1β upon activation of the NLRC4 and AIM2 inflammasomes. nih.gov

| Compound | Target Inflammasome(s) | Potency (IC50) | Key Findings | Source |

| YQ128 | NLRP3 | - | Lead inhibitor, basis for further optimization | nih.gov |

| Compound 19 | NLRP3 | 0.12 µM | Improved potency and binding affinity (KD: 84 nM) | nih.gov |

| H28 | NLRP3 | 0.57 µM | Biphenyl-sulfonamide analogue, direct binding to NLRP3 | nih.gov |

| Methylene Blue | NLRP3, NLRC4, AIM2 | - | Broad-spectrum anti-inflammasome activity | researchgate.net |

| Benzyl isothiocyanate | NLRP3 | - | Attenuates inflammasome activation | mdpi.com |

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety that is characteristic of a major class of carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Different isoforms of human carbonic anhydrase (hCA) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.com

N-benzylsulfonamide-containing compounds have been investigated as inhibitors of various hCA isoforms. For example, a series of 4-(3-benzyl-guanidino)benzenesulfonamides were synthesized and showed selective inhibition of hCA VII, an isoform implicated in neuropathic pain. researchgate.net Similarly, (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates were developed as selective inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov These compounds showed effective inhibition of hCA IX and XII without significantly affecting the off-target isoforms hCA I and II. nih.gov

The inhibitory action of these sulfonamides involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the active site of the enzyme. nih.gov The substituents on the sulfonamide scaffold, including the benzyl group, contribute to the binding affinity and selectivity for different CA isoforms by interacting with residues in the middle and at the entrance of the active site cavity. nih.gov

| Compound Series | Target hCA Isoform(s) | Potency Range (KI) | Selectivity Profile | Source |

| 4-(3-Benzyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar range | Selective over hCA I and II | researchgate.net |

| (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates | hCA IX, hCA XII | - | Selective for tumor-associated isoforms over hCA I and II | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I, hCA II, hCA VII, MtCA1-3 | Nanomolar to micromolar | Varied, with some compounds showing selectivity for hCA VII | mdpi.com |

| 5-membered heterocyclic sulfonamides | hCA II, hCA IX | Nanomolar range | Some compounds show significant selectivity for hCA II | mdpi.com |

Ras-Mediated Signaling Pathway Intervention

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are crucial signaling proteins that regulate cell proliferation, migration, and survival. embopress.orgmdpi.com Oncogenic mutations in Ras genes are found in a large percentage of human cancers, making the Ras signaling pathway a significant target for therapeutic intervention. mdpi.comelifesciences.org Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. elifesciences.orgnih.gov

Compounds containing a benzyloxy group, which is structurally related to the N-benzyl moiety, have been shown to intervene in Ras-mediated signaling. For instance, 2-benzyloxybenzaldehyde (CCY1a) has been demonstrated to inhibit serum-induced proliferation of vascular smooth muscle cells. nih.gov The mechanism of this antiproliferative effect involves a marked inhibition of Ras activation. nih.gov This upstream inhibition of Ras leads to the suppression of downstream signaling events, including the activation of p42/44 mitogen-activated protein kinase (MAPK) and the expression of c-fos and c-jun. nih.gov

Targeting Ras directly has historically been challenging. nih.gov However, recent strategies have focused on developing inhibitors that target specific mutant forms of Ras, such as KRAS G12C, or that interfere with the interaction of Ras with its effector proteins or guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS). nih.govnih.gov

| Compound | Target | Effect | Downstream Consequences | Source |

| 2-benzyloxybenzaldehyde (CCY1a) | Ras activation | Inhibition | Abolished p42/44 MAPK activation, suppressed c-fos and c-jun expression | nih.gov |

| Sotorasib | KRAS G12C | Covalent inhibition | - | nih.gov |

| RMC-4550 (SHP2 inhibitor) | SHP2 (upstream of Ras) | Inhibition | Prevents adaptive resistance to KRAS G12C inhibitors | nih.gov |

Serotonin Receptor (5-HT2A/2C) Agonism

N-benzyl substitution has been a key structural modification in the development of potent agonists for the serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.govnih.gov These receptors are members of the G protein-coupled receptor (GPCR) family and are involved in a wide range of physiological and neuropsychiatric processes. nih.govresearchgate.net

Studies on N-benzyl phenethylamines have shown that the N-arylmethyl substitution can lead to a significant increase in affinity (up to 300-fold) for the 5-HT2A receptor compared to simpler N-alkyl homologs. nih.govresearchgate.net This substitution also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.govresearchgate.net These N-benzyl phenethylamines have been confirmed as potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov Molecular modeling and mutagenesis studies suggest that the N-benzyl moiety interacts with specific amino acid residues, such as Phe339, in the receptor's binding pocket. nih.gov

Similarly, a series of N-benzylated-5-methoxytryptamine analogues have been investigated as 5-HT2 receptor agonists. nih.gov These compounds generally exhibit the highest affinity for the 5-HT2 receptor family. nih.gov Substitutions on the benzyl group have been shown to modulate affinity and functional activity, with ortho or meta substitutions often enhancing affinity. nih.gov Several of these tryptamine congeners are potent functional agonists, with some inducing behavioral effects in animal models that correlate with their functional potency at the 5-HT2A receptor. nih.gov

| Compound Series | Target Receptor(s) | Effect | Key Structural Feature | Source |

| N-benzyl phenethylamines | 5-HT2A, 5-HT2C | Potent and efficacious agonism | N-arylmethyl substitution | nih.govresearchgate.net |

| 25D-NBOMe, 25E-NBOMe, 25I-NBOH, 25N-NBOMe | 5-HT2A, 5-HT2C | Full efficacy, subnanomolar to low nanomolar potencies | N-(2-methoxybenzyl) group | nih.gov |

| N-benzylated-5-methoxytryptamines | 5-HT2 family | Potent functional agonism | N-benzylated tryptamine core | nih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in pain perception and neurogenic inflammation. mdpi.com It is activated by various stimuli, including heat, protons, and capsaicin. Consequently, the development of TRPV1 antagonists is a significant area of research for new analgesic agents. nih.gov

The sulfonamide moiety is a key structural feature in many potent TRPV1 antagonists. mdpi.com Analogues incorporating N-benzyl sulfonamide-related structures have demonstrated significant antagonist activity. For instance, a series of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues were identified as potent and stereospecific antagonists of the rat TRPV1 (rTRPV1). nih.gov Specifically, compounds 72 and 73 from this series displayed high binding affinities to rTRPV1 expressed in Chinese Hamster Ovary (CHO) cells, with Ki values of 4.12 nM and 1.83 nM, respectively. nih.gov They also exhibited potent antagonism, with Kb values of 0.58 nM and 5.2 nM, respectively. nih.gov These findings underscore the importance of the N-benzyl and sulfonamide components in achieving high-affinity binding and effective antagonism at the TRPV1 receptor.

Chemokine Receptor (CCR8) Modulation

The human CC chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has been pursued as a therapeutic target for inflammatory disorders and, more recently, in the field of immuno-oncology due to its role in the tumor microenvironment. nih.gov The interest in CCR8 antagonism is driven by its involvement in the migration and immunosuppressive function of regulatory T cells (Tregs) within tumors. google.com

Research has led to the discovery of potent CCR8 antagonists based on a naphthalene sulfonamide scaffold. By applying the concept of isosterism, novel antagonists were developed with IC50 values in the nanomolar range in both CCL1 competition binding and CCR8 calcium mobilization assays. nih.gov This demonstrates that the sulfonamide framework is a viable starting point for the design of effective CCR8 modulators. Furthermore, patent literature describes various aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators, including structures that feature cyclopropylamino moieties, highlighting the relevance of this specific chemical space to the modulation of this important chemokine receptor. google.comepo.org

In Vitro Biological Efficacy Studies

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

N-benzyl sulfonamides and related structures have been the subject of numerous studies to evaluate their potential as anticancer agents. A variety of heteroaromatic N-benzyl sulfonamides have been screened for cytotoxic effects against a panel of cancer cell lines. One particularly potent compound, AAL-030 , derived from an indole (B1671886) scaffold, exhibited higher potency than established anticancer agents Indisulam and ABT-751. rsc.org

The antiproliferative activity of sulfonamide derivatives has been demonstrated across several human cancer cell lines, including those of the breast, liver, colon, and pancreas. The tables below summarize the half-maximal inhibitory concentration (IC50) values for representative sulfonamide analogues from various studies.

| Compound | Target Cell Line | IC50 (µg/mL) | Selectivity Index | Source |

|---|---|---|---|---|

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | MCF-7 (Breast) | 90.9 | High | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | PaCa2 (Pancreatic) | 69.5 | High | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | HEPG2 (Liver) | 51.9 | - | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | MCF-7 (Breast) | 54.2 | - | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18) | PaCa2 (Pancreatic) | 59.7 | - | ekb.eg |

| Compound | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N-benzyl isatin sulfonamide (5) | Breast Cancer (Mean) | 3.59 ± 0.16 | nih.gov |

| N-methyl isatin sulfonamide (9) | Breast Cancer (Mean) | 1.83 ± 0.08 | nih.gov |

These data indicate that structural modifications to the N-benzyl sulfonamide core, such as the nature of the heterocyclic system and substitutions on the benzyl ring, significantly influence cytotoxic potency and selectivity against different cancer cell types.

Antimicrobial and Antifungal Evaluations

The sulfonamide class of compounds has a long history as antimicrobial agents. Modern research continues to explore novel sulfonamide derivatives, including N-benzyl analogues, for activity against pathogenic bacteria and fungi, particularly in the face of rising antimicrobial resistance.

New sulfonamide-dye hybrid compounds based on a pyrrole structure have been synthesized and evaluated for their antibacterial properties. The inhibitory activity was assessed by measuring the inhibition zone diameter (IZD) and the minimum inhibitory concentration (MIC).

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Hybrid 4a | S. typhimurium | 15 | 19.24 | rjb.ro |

| E. coli | 19 | 11.31 | rjb.ro | |

| Hybrid 4d | S. typhimurium | 16 | 19.24 | rjb.ro |

| E. coli | - | - | rjb.ro | |

| Sulfamethoxazole (Reference) | E. coli | - | >25 | rjb.ro |

In the realm of antifungal research, arylsulfonamide-type compounds have shown promise against various Candida species. A study investigating a series of sulfonamide-based compounds found that the amine 13 (4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide) and its hydrochloride salt (13.HCl ) exhibited fungicidal effects against Candida glabrata, a species known for its resistance to several antifungal agents. youtube.com This highlights the potential for developing N-benzyl sulfonamide analogues as novel topical antifungal therapeutics.

Metabolic Inhibition Assays (e.g., ATP production)

Targeting the metabolic processes of cancer cells is an emerging strategy in oncology. A library of 50 indolyl sulfonamides, including N-benzyl derivatives, was synthesized and screened for their ability to inhibit the metabolic processes of pancreatic cancer. google.com The potential of these compounds to act as inhibitors of adenosine triphosphate (ATP) production was evaluated using a rapid screening assay. google.com

From this library, thirteen compounds were first identified as cytotoxic at a concentration of 50 μM in a traditional 48-hour exposure assay. The most active compounds were then subjected to the rapid metabolic inhibition assay in the absence of glucose to assess their impact on oxidative phosphorylation. Four of these compounds displayed IC50 values of less than 1 μM against one or more pancreatic cancer cell lines, indicating potent inhibition of ATP production. google.com Comparing the IC50 values in the presence and absence of glucose helped to implicate oxidative phosphorylation as the likely target pathway for these N-benzyl sulfonamide analogues. google.com

Insights into Molecular Recognition and Binding Events

Understanding the molecular interactions between this compound analogues and their protein targets is crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies, complemented by molecular docking and co-crystal structure analysis, have provided valuable insights into the binding events that govern biological activity. youtube.comresearchgate.net

The sulfonamide moiety is a key player in molecular recognition. It is a bioisostere of the carboxylic group and can form a similar network of hydrogen bonds. nih.gov The acidic proton on the sulfonamide nitrogen and the two electronegative oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively.

Molecular docking studies of various sulfonamide derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions. For example, docking of sulfonamide-based inhibitors into the active site of acetylcholinesterase (AChE) revealed that binding is driven by π–π stacking interactions and hydrogen bonds between the ligand's hydroxyl or sulfonamide groups and key amino acid residues like Asp74, Tyr341, and Trp286. nih.gov Similarly, docking studies of antibacterial sulfonamides with penicillin-binding proteins (PBPs) showed crucial hydrogen bond interactions that contribute to their inhibitory activity. rjb.ro

High-resolution structural data provides the most definitive insights. A detailed study on the binding of sulfonamides to the FK506-binding protein 12 (FKBP12) revealed a highly conserved binding mode. chemrxiv.org The co-crystal structure of a reference sulfonamide (1 ) in complex with FKBP12 showed that the ligand is buried in a hydrophobic pocket and forms two critical hydrogen bonds with the protein backbone (amide-C=O···HN-Ile56) and a side chain (Pyridine-N···HO-Tyr82). chemrxiv.org The sulfonamide oxygens were found to engage in conserved CH···O=S interactions with the protein, mimicking the interactions of the natural ligand. chemrxiv.org These studies demonstrate that the N-benzyl group can occupy hydrophobic pockets while the sulfonamide core anchors the molecule through specific hydrogen bonding patterns, providing a molecular basis for the diverse biological activities of this class of compounds.

Computational Chemistry and Molecular Modeling of N Benzyl Cyclopropylamino Sulfonamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Characterization

Geometry Optimization and Conformational Analysis

No published studies were found that detail the geometry optimization or conformational analysis of N-benzyl(cyclopropylamino)sulfonamide using methods like Density Functional Theory (DFT). Such an analysis would typically involve calculating the molecule's most stable three-dimensional shape and identifying its various low-energy conformations.

Electronic Structure and Reactivity Descriptors

There is no available research detailing the electronic structure or reactivity descriptors (such as HOMO-LUMO energy gaps, electrostatic potential maps, or Fukui functions) specifically for this compound. These calculations are crucial for understanding a molecule's reactivity and intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Active Site Binding Predictions and Interaction Analysis

No molecular docking studies have been published that predict or analyze the binding of this compound to any specific biological target. This type of research is fundamental in computer-aided drug design to hypothesize how a ligand might interact with a protein's active site. tandfonline.com

Scoring Functions and Binding Affinity Estimation

Without docking studies, there are no calculated binding affinity estimations or scoring function results for the interaction of this compound with any biological target. These scores are used to rank potential drug candidates based on their predicted binding strength. tandfonline.com

Molecular Dynamics Simulations for Dynamic Binding Interactions

No molecular dynamics (MD) simulation studies for this compound are available in the scientific literature. MD simulations are used to study the dynamic movement of a ligand within a binding site over time, providing insights into the stability of the interaction. tandfonline.comresearchgate.net

Future Perspectives in N Benzyl Cyclopropylamino Sulfonamide Research

Design of Next-Generation Analogues with Tailored Activities

The structural backbone of N-benzyl(cyclopropylamino)sulfonamide offers multiple avenues for chemical modification to develop next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these new molecules. Key modification sites include the benzyl (B1604629) group, the cyclopropyl (B3062369) moiety, and the sulfonamide linkage itself.

Systematic modifications of the benzyl ring, for instance, could involve the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions to modulate the compound's electronic and steric properties. Similarly, alterations to the cyclopropyl group could influence the molecule's conformational rigidity and interaction with target proteins. The synthesis of a library of such analogues would be a critical first step. For example, a library of N-benzyl sulfonamides derived from an indole (B1671886) core has been synthesized to target pancreatic cancer, with some compounds showing sub-micromolar potency. nih.gov

| Modification Site | Potential Modifications | Desired Outcome |

| Benzyl Group | Introduction of halogens, alkyl, alkoxy, or nitro groups | Enhanced binding affinity and selectivity |

| Cyclopropyl Moiety | Substitution with other small cycloalkyl or linear alkyl groups | Improved metabolic stability and cell permeability |

| Sulfonamide Linker | Replacement with bioisosteric groups | Altered pharmacokinetic profile |

Exploration of Novel Biological Targets and Therapeutic Areas

While the precise biological targets of this compound are yet to be fully elucidated, the sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs. researchgate.net This suggests that this compound and its future analogues could interact with a variety of biological targets.

Initial screening efforts should focus on enzyme families where sulfonamides have shown significant activity, such as carbonic anhydrases, proteases, and kinases. For instance, novel N-substituted sulfonamides have been investigated as potential anticancer therapeutics through their interaction with carbonic anhydrase. nih.gov Beyond these established targets, high-throughput screening against a broad panel of receptors and enzymes could reveal unexpected biological activities.

Potential therapeutic areas for investigation include:

Oncology: Many sulfonamide-containing compounds exhibit anticancer properties. nih.gov Research could focus on cell lines where metabolic pathways are a vulnerability, a strategy that has proven effective for other N-benzyl sulfonamides. researchgate.net

Infectious Diseases: The sulfonamide class has a long history as antibacterial agents.

Neurological Disorders: The structural features of this compound may lend themselves to targeting receptors or enzymes in the central nervous system.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be crucial in accelerating the research and development of this compound. In silico techniques can provide valuable insights into the compound's potential biological activities and guide the design of more effective analogues.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its derivatives with various protein targets. For example, docking studies of other N-substituted sulfonamides have shown favorable binding affinities toward potential anticancer drug targets. nih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule and complement experimental spectroscopic data. mdpi.com

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predicting binding to known drug targets | Prioritization of compounds for synthesis and testing |

| Quantitative SAR (QSAR) | Relating chemical structure to biological activity | Development of predictive models for analogue design |

| DFT Calculations | Understanding electronic structure and reactivity | Correlation with experimental spectroscopic results |

| High-Throughput Screening | Testing against large panels of biological targets | Identification of novel biological activities |

Development of this compound as a Molecular Probe

Beyond its potential therapeutic applications, this compound could be developed into a valuable molecular probe to investigate biological systems. By incorporating a fluorescent tag or a reactive group for covalent labeling, derivatives of this compound could be used to identify and study the function of its cellular targets.

The development of small-molecule fluorescent probes with a sulfonamide structure has been successful in studying G protein-coupled receptors like GPR120. nih.gov A similar strategy could be applied to this compound. These probes could be instrumental in cellular imaging, target validation, and understanding the compound's mechanism of action at a molecular level. The synthesis of a library of benzylamine-derived sulfonamides has also demonstrated the potential for creating potent and specific inhibitors for enzymes like thrombin, highlighting the utility of this chemical class as probes for enzymatic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl(cyclopropylamino)sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropylamine derivatives with benzyl sulfonyl chlorides. For example, visible-light-driven reactions enable regioselective incorporation of sulfonamide units into heteroarene scaffolds, as demonstrated in reactions using N-benzyl groups under mild conditions (yields: 60–85%) . Key parameters include solvent choice (e.g., DCM or THF), temperature control (0–25°C), and base selection (e.g., NaHCO₃). Optimization may require kinetic analysis to minimize side reactions, such as hydrolysis of sulfamoyl chloride intermediates .

Q. How is the structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring protons (δ ~1.0–2.5 ppm) and sulfonamide NH signals (δ ~7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 226.30 for C₁₀H₁₄N₂O₂S) . X-ray crystallography is used for absolute configuration determination in crystalline derivatives, as seen in related sulfonamide structures .

Q. What analytical techniques are used to assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies employ HPLC to monitor degradation under stress conditions (pH 1–13, 40–60°C). For example, accelerated stability testing in aqueous buffers (24–72 hours) identifies hydrolysis-prone functional groups (e.g., sulfonamide bonds). Mass spectrometry tracks decomposition products, such as cyclopropane ring-opening derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the visible-light-driven synthesis of N-benzyl sulfonamides, and how do substituents influence regioselectivity?

- Methodological Answer : The mechanism involves photoinduced electron transfer between sulfonamide precursors and photocatalysts (e.g., Ru(bpy)₃²⁺), generating sulfonyl radicals. Regioselectivity is controlled by steric and electronic effects: electron-withdrawing groups on the benzyl ring (e.g., -CF₃) reduce yields due to radical destabilization, while electron-donating groups (e.g., -OCH₃) enhance reactivity . Computational studies (DFT) model radical intermediates to predict site selectivity .

Q. How does the cyclopropane ring in this compound influence its reactivity and biological interactions?

- Methodological Answer : The cyclopropane ring introduces angle strain , enhancing nucleophilic reactivity at the NH group. In biological systems, this strain may facilitate interactions with enzymes (e.g., carbonic anhydrases) via hydrogen bonding, as observed in analogs with similar strained rings . Molecular docking studies compare binding affinities of cyclopropane-containing sulfonamides versus non-strained analogs to quantify this effect .

Q. What are the challenges in analyzing environmental biodegradation pathways of sulfonamide derivatives like this compound?

- Methodological Answer : Biodegradation studies face complexity due to synergistic pollutant interactions and variable microbial activity. Batch experiments with activated sludge (aerobic conditions) assess adsorption/desorption kinetics and microbial breakdown. NaN₃-treated controls distinguish biotic vs. abiotic degradation . Metabolite profiling via LC-MS/MS identifies persistent intermediates (e.g., hydroxylated or cleaved products), which may retain bioactivity .

Q. How can regioselective functionalization of this compound be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer : Protection-deprotection strategies (e.g., Boc groups for NH protection) enable selective modification of the benzyl or cyclopropane moieties. For example, Pd-catalyzed cross-coupling on halogenated benzyl groups introduces aryl/heteroaryl substituents without disrupting the sulfonamide core . Parallel synthesis libraries (5–10 derivatives) are screened against biological targets (e.g., cancer cell lines) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.